molecular formula C5H4N2OS B8275011 5-Methoxythiazole-2-carbonitrile

5-Methoxythiazole-2-carbonitrile

Cat. No. B8275011
M. Wt: 140.17 g/mol
InChI Key: AAORQHBIMOROHS-UHFFFAOYSA-N
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Patent
US09340538B2

Procedure details

5-methoxythiazol-2-amine (2.6 g, 20 mmol) was reacted with CuCN (4 g, 44 mmol) according to the procedure as described in Example 61, Step A to give the title compound as brownish oil (0.84 g, 30%). The compound was characterized by the following spectroscopic data:
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
4 g
Type
reactant
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[S:7][C:6](N)=[N:5][CH:4]=1.[C:9]([Cu])#[N:10]>>[CH3:1][O:2][C:3]1[S:7][C:6]([C:9]#[N:10])=[N:5][CH:4]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
COC1=CN=C(S1)N
Name
CuCN
Quantity
4 g
Type
reactant
Smiles
C(#N)[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CN=C(S1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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